Methyl 5-(difluoromethyl)-2-hydroxy-benzoate
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Overview
Description
Methyl 5-(difluoromethyl)-2-hydroxy-benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethyl group attached to the benzene ring, along with a hydroxyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(difluoromethyl)-2-hydroxy-benzoate typically involves the introduction of the difluoromethyl group into the benzoate structure. One common method is the difluoromethylation of a suitable precursor, such as a hydroxybenzoate derivative. This can be achieved using difluoromethylation reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing metal-based catalysts to enhance the reaction rate and selectivity. The choice of reagents and reaction conditions is crucial to ensure the desired product is obtained with high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(difluoromethyl)-2-hydroxy-benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the difluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the ester group may produce alcohols .
Scientific Research Applications
Methyl 5-(difluoromethyl)-2-hydroxy-benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of Methyl 5-(difluoromethyl)-2-hydroxy-benzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups also contribute to the compound’s overall reactivity and stability, influencing its biological and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-benzoate: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
Methyl 5-(trifluoromethyl)-2-hydroxy-benzoate: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and stability.
Methyl 5-(chloromethyl)-2-hydroxy-benzoate:
Uniqueness
Methyl 5-(difluoromethyl)-2-hydroxy-benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H8F2O3 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
methyl 5-(difluoromethyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C9H8F2O3/c1-14-9(13)6-4-5(8(10)11)2-3-7(6)12/h2-4,8,12H,1H3 |
InChI Key |
AWRNSKURFZAWHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)F)O |
Origin of Product |
United States |
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